Sulfonic Acid Proton Acidity: Predicted pKa Differentiation vs. DMAP and Pyridine-3-sulfonic Acid
The sulfonic acid group of 4-(dimethylamino)pyridine-3-sulfonic acid exhibits a predicted pKa of –1.84 ± 0.33 , placing it among strong Brønsted acids. This contrasts sharply with the conjugate acid pKa of DMAP (9.70 at 20°C) , which reflects basicity of the pyridine ring nitrogen rather than acidity. Compared to pyridine-3-sulfonic acid, whose predicted sulfonic acid pKa is approximately –4.54 [1], the target compound's sulfonic acid acidity is moderated by approximately 2.7 pKa units—an effect attributable to the electron-donating 4-dimethylamino substituent partially neutralizing the electron-withdrawing sulfonic acid. This moderated acidity, combined with the retained DMAP nucleophilic site, creates a unique acid–base profile not available in either parent scaffold.
| Evidence Dimension | Predicted sulfonic acid pKa (ACD/Labs or similar) |
|---|---|
| Target Compound Data | –1.84 ± 0.33 (predicted) |
| Comparator Or Baseline | DMAP: pKa (conjugate acid) 9.70 (no sulfonic acid proton). Pyridine-3-sulfonic acid: acid pKa ≈ –4.54 (predicted) |
| Quantified Difference | ΔpKa ≈ +2.7 vs. pyridine-3-sulfonic acid (weaker sulfonic acid); ΔpKa ≈ –11.5 vs. DMAP conjugate acid (different protonation site) |
| Conditions | In silico prediction; no experimental pKa measurement identified in primary literature for the target compound |
Why This Matters
For procurement decisions, the –1.84 pKa predicts sufficient acidity for acid-catalyzed transformations (esterification, hydrolysis) while the DMAP site retains nucleophilic catalytic capability, enabling single-catalyst cascade reactions that would require two separate catalysts with DMAP or pyridine-3-sulfonic acid alone.
- [1] ChemBase. Pyridine-3-sulfonic acid. Acid pKa: –4.542854. Available at: https://en.chembase.cn View Source
